JNJ0966 is a small molecule identified as a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9). [] This selectivity makes it a valuable tool in research, as it allows scientists to target MMP-9 specifically, unlike broad-spectrum MMP inhibitors that have shown limited clinical utility. [] JNJ0966 acts by inhibiting the activation of MMP-9 zymogen (pro-MMP-9), preventing the formation of the catalytically active enzyme. [] This mechanism is distinct from other MMP inhibitors that target the catalytic domain, highlighting its unique pharmacological approach. []
JNJ0966 was developed through a structured screening process aimed at identifying selective inhibitors for MMP-9. This compound belongs to a class of matrix metalloproteinase inhibitors that are designed to modulate the activity of specific MMPs rather than broadly inhibiting multiple members of the metalloproteinase family, which can lead to unwanted side effects .
The synthesis of JNJ0966 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The synthetic route emphasizes selectivity and efficiency, ensuring that the final product possesses the desired pharmacological properties .
The molecular structure of JNJ0966 can be described as follows:
The three-dimensional conformation of JNJ0966 allows for specific interactions with the active site of MMP-9, facilitating its role as an inhibitor .
JNJ0966 primarily acts through competitive inhibition of MMP-9 by binding to its zymogen form (inactive precursor). This mechanism prevents the conversion of proMMP-9 into its active form, thereby inhibiting its proteolytic activity. The compound has demonstrated an IC value of approximately 440 nM in biochemical assays assessing MMP-9 activity .
Key reactions include:
The mechanism by which JNJ0966 exerts its inhibitory effects on MMP-9 involves several steps:
This mechanism highlights JNJ0966's potential for therapeutic applications where modulation of MMP activity is beneficial.
JNJ0966 has been investigated for various scientific applications, particularly in cancer research and neurobiology. Its ability to inhibit MMP-9 makes it a candidate for:
The identification of JNJ0966 originated from an innovative high-throughput screening (HTS) campaign focused on inhibiting zymogen activation rather than catalytic activity. Researchers employed the ThermoFluor® thermal shift assay, a biophysical platform that detects compound binding through changes in protein thermal stability. This screen utilized catalytically inactive human proMMP-9 (amino acids 20–445) expressed in bacteria to avoid interference from enzymatic activity. JNJ0966 emerged as a primary hit, binding recombinant proMMP-9 with a dissociation constant (KD) of 5.0 µM [1] [2].
Functional validation followed using a biochemical cascade assay. ProMMP-9 was activated by catalytic MMP-3 (catMMP-3), and subsequent MMP-9 activity was quantified via cleavage of the fluorogenic substrate DQ-gelatin. JNJ0966 potently inhibited this activation step with an IC50 of 440 nM (95% CI: 341–567 nM). Crucially, it showed no direct inhibition of catMMP-3 or pre-activated MMP-9, even at 10 µM, confirming its unique mechanism targets zymogen processing [1] [4]. Selectivity was further demonstrated by its inability to inhibit trypsin-mediated activation of proMMP-1, proMMP-2, or proMMP-3 at 10 µM [1].
Table 1: High-Throughput Screening Platforms for ProMMP-9 Activation Inhibitors
Screening Platform | Target System | Key Hit | Affinity/IC50 | Validation Assay |
---|---|---|---|---|
ThermoFluor® | Recombinant proMMP-9 (20-445) | JNJ0966 | KD = 5.0 µM | MMP-3-mediated activation |
Biochemical Cascade | proMMP-9 + catMMP-3 → DQ-gelatin | JNJ0966 | IC50 = 440 nM | Direct enzyme activity assays |
Lead optimization leveraged X-ray crystallography to elucidate JNJ0966’s binding mode. The crystal structure of proMMP-9 (PDB: 5UE4) at 1.80 Å resolution revealed JNJ0966 bound to a novel allosteric pocket adjacent to the zymogen cleavage site at Arg-106, distal from the catalytic domain. This pocket, formed by loops near the propeptide-catalytic domain interface, accommodates JNJ0966 via hydrophobic interactions and hydrogen bonding with Thr-116 and Arg-106 [4] [7].
Biochemical characterization confirmed exceptional selectivity:
Cellular efficacy was validated using an HT-1080 fibrosarcoma invasion assay. JNJ0966 (IC50 ≈ 1 µM) blocked cell invasion by inhibiting proMMP-9 activation, preventing extracellular matrix degradation. Western blotting showed accumulation of the intermediate MMP-9 form during activation, confirming mechanistic interference [1] [8].
Table 2: Selectivity Profile of JNJ0966 Across MMP Family Members
MMP Isoform | Zymogen Activation Inhibited? | Catalytic Activity Inhibited? | Test Concentration |
---|---|---|---|
MMP-9 (pro-form) | Yes (IC50 = 440 nM) | No | 10 µM |
MMP-2 (pro-form) | No | No | 10 µM |
MMP-1 | Not tested | No | 10 µM |
MMP-3 | No | No | 10 µM |
MMP-14 | Not tested | No | 10 µM |
JNJ0966 exemplifies rational design of allosteric modulators targeting conformational regulation. Its binding pocket near Arg-106 sterically hinders proteolytic cleavage by activators like MMP-3 or trypsin. This prevents propeptide detachment, locking MMP-9 in its latent state [1] [4].
In vivo proof-of-concept came from the experimental autoimmune encephalomyelitis (EAE) mouse model. Oral administration (10–30 mg/kg) achieved brain concentrations of 1,336–3,867 nM (6.2x plasma levels), significantly reducing clinical disease scores. Efficacy correlated with suppressed MMP-9 activation in CNS tissues, validating target engagement [1] [3] [7].
Table 3: Pharmacokinetic and Efficacy Profile of JNJ0966 in Preclinical Models
Parameter | 10 mg/kg Dose | 30 mg/kg Dose |
---|---|---|
Plasma Concentration | 215 nM (77.5 ± 31.1 ng/mL) | 815 nM (293.6 ± 118.4 ng/mL) |
Brain Concentration | 1,336 nM (481.6 ± 162.5 ng/g) | 3,867 nM (1394.0 ± 649.1 ng/g) |
Brain/Plasma Ratio | 6.2 | 4.7 |
Efficacy in EAE Model | Significant reduction | Significant reduction |
This approach overcomes historical challenges in MMP inhibitor design:
Figure: Biochemical Cascade of ProMMP-9 Activation and JNJ0966 Inhibition
1. Latent proMMP-9 ┌───────────────┐ │ Prodomain │ │ (Blocking cat │ │ active site) │ └───────────────┘ │ 2. Activator (MMP-3/trypsin) cleavage at Arg<sup>106</sup> │ ▼ 3. Active MMP-9 → ECM degradation, inflammation │ ❮── JNJ0966 BINDS ALLOSTERIC POCKET │ PREVENTS CLEAVAGE AT Arg<sup>106</sup> ▼ 4. Inhibition: Accumulation of uncleaved proMMP-9
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1